Acide méfénamique D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

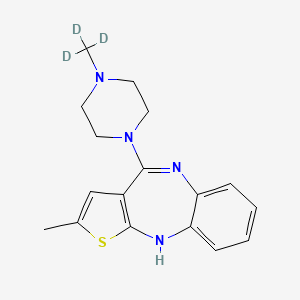

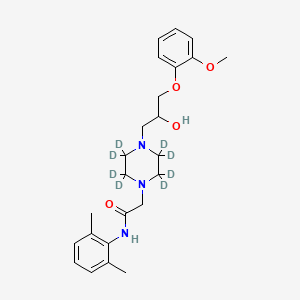

L'acide méfénamique-d4 est un dérivé marqué au deutérium de l'acide méfénamique, un anti-inflammatoire non stéroïdien (AINS). L'acide méfénamique-d4 est principalement utilisé comme standard interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux d'acide méfénamique dans divers échantillons . Les atomes de deutérium dans l'acide méfénamique-d4 remplacent les atomes d'hydrogène, fournissant une différence de masse distincte qui aide à une mesure précise.

Applications De Recherche Scientifique

L'acide méfénamique-d4 a une large gamme d'applications en recherche scientifique, notamment :

Chimie analytique : Utilisé comme standard interne en spectrométrie de masse pour la quantification de l'acide méfénamique dans les échantillons biologiques et environnementaux.

Études pharmacocinétiques : Employé dans des études pharmacocinétiques pour suivre le métabolisme et la distribution de l'acide méfénamique dans l'organisme.

Développement de médicaments : Utilisé dans le développement et la validation de méthodes analytiques pour de nouvelles formulations de médicaments.

Recherche biomédicale : Enquêté pour ses effets potentiels sur diverses voies biologiques et ses interactions avec d'autres médicaments.

Mécanisme d'action

L'acide méfénamique-d4, comme l'acide méfénamique, exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition réduit la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Le marquage au deutérium ne modifie pas le mécanisme d'action, mais aide à la mesure précise et au suivi du composé dans diverses études.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide méfénamique-d4 implique l'incorporation d'atomes de deutérium dans la molécule d'acide méfénamique. Cela peut être réalisé par diverses méthodes, notamment :

Échange hydrogène-deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans l'acide méfénamique avec des atomes de deutérium en utilisant des solvants et des catalyseurs deutérés dans des conditions spécifiques.

Réactifs deutérés : Une autre approche consiste à utiliser des réactifs deutérés dans la synthèse de l'acide méfénamique.

Méthodes de production industrielle

La production industrielle de l'acide méfénamique-d4 implique généralement une synthèse à grande échelle utilisant des réactifs deutérés et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec la teneur en deutérium souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L'acide méfénamique-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir l'acide méfénamique-d4 en ses dérivés aminés correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont couramment utilisés.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Dérivés aminés.

Substitution : Composés aromatiques halogénés, nitrés et autres substitués.

Mécanisme D'action

Mefenamic Acid-d4, like Mefenamic Acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling does not alter the mechanism of action but aids in the precise measurement and tracking of the compound in various studies.

Comparaison Avec Des Composés Similaires

Composés similaires

Naproxène : Un autre AINS utilisé pour la douleur et l'inflammation.

Ibuprofène : Un AINS largement utilisé pour la douleur légère à modérée.

Analogues carboranyles : Versions modifiées de l'acide méfénamique avec une sélectivité potentiellement accrue et des effets secondaires réduits.

Unicité

L'acide méfénamique-d4 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. Les atomes de deutérium créent une différence de masse qui permet une quantification et un suivi précis dans des matrices biologiques complexes . Cela fait de l'acide méfénamique-d4 un outil précieux dans les études pharmacocinétiques et le développement de médicaments.

Propriétés

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYBABOKPJLUIN-KNIGXJNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.